molecular formula C20H18N2O6S B306964 ZW290

ZW290

Cat. No.: B306964
M. Wt: 414.4 g/mol
InChI Key: UTZGOZCCSVFUFE-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZW290 is a compound known for its ability to activate brown adipose tissue (BAT) thermogenic function. It increases the expression of uncoupling protein 1 (UCP1) and inhibits ATP synthesis in BAT .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZW290 involves several steps, starting with the preparation of the core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ZW290 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while substitution reactions may yield various substituted analogs of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZW290

This compound is unique in its ability to specifically activate brown adipose tissue thermogenesis by upregulating uncoupling protein 1 and inhibiting ATP synthesis. This dual mechanism of action sets it apart from other compounds that may only target one aspect of thermogenesis .

Properties

Molecular Formula

C20H18N2O6S

Molecular Weight

414.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H18N2O6S/c1-26-14-6-4-13(5-7-14)22-19(25)15(21-20(22)29)9-12-3-8-16(17(10-12)27-2)28-11-18(23)24/h3-10H,11H2,1-2H3,(H,21,29)(H,23,24)/b15-9-

InChI Key

UTZGOZCCSVFUFE-DHDCSXOGSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S

Origin of Product

United States

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